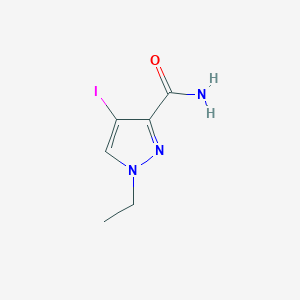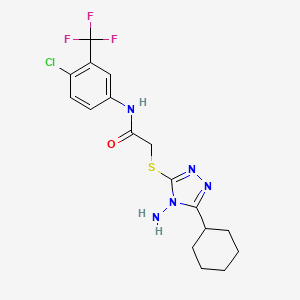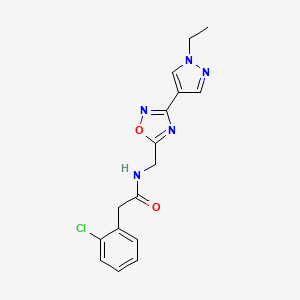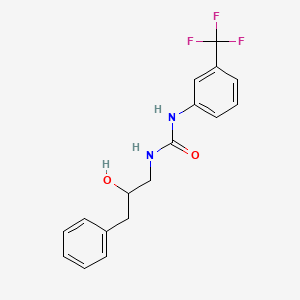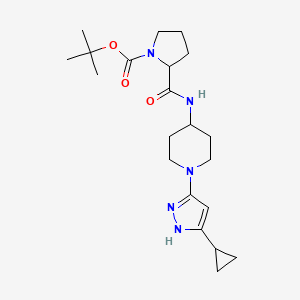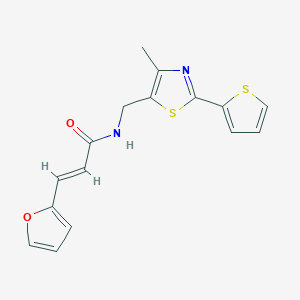
(E)-3-(furan-2-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-2-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide, also known as FMTAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMTAM is a synthetic compound that has been synthesized using a variety of methods.
Aplicaciones Científicas De Investigación
Inhibition of SARS Coronavirus Helicase
A novel chemical compound, "(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide," has been identified as a suppressor of the enzymatic activities of SARS coronavirus helicase. This discovery is pivotal, as it provides a foundation for developing inhibitors against SARS coronavirus, contributing to antiviral research and potential treatments. The compound exhibited inhibitory effects in ATP hydrolysis and double-stranded DNA unwinding assays, with IC50 values indicating its effectiveness. Importantly, the compound showed no significant cytotoxicity at tested concentrations, highlighting its safety for further development (Lee et al., 2017).
Polymerization and Capacitance Properties
In another study focusing on the polymerization and capacitance properties of related compounds, a new hybrid poly(2-(thiophen-2-yl)furan) was synthesized. This research contributes to the development of materials with enhanced electrochemical properties, suitable for applications such as supercapacitors. The study demonstrated the potential of conducting polymers based on furan for supercapacitor applications, especially when specific electrolytes are used, indicating the versatility of these compounds in materials science (Mo et al., 2015).
Synthesis and Reactivity in Organic Chemistry
Further, the synthesis and reactivity of derivatives containing similar structures have been explored in organic chemistry. These studies contribute to a broader understanding of the chemical behavior and potential applications of these compounds in synthesizing new materials and molecules with specific properties. Research into the electrophilic substitution reactions of these compounds provides insights into their reactivity, paving the way for novel synthetic pathways and applications in material science and medicinal chemistry (Aleksandrov & Elchaninov, 2017).
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-11-14(22-16(18-11)13-5-3-9-21-13)10-17-15(19)7-6-12-4-2-8-20-12/h2-9H,10H2,1H3,(H,17,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNNULQRNMZRDO-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2990844.png)
![(4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2990845.png)
![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2990847.png)
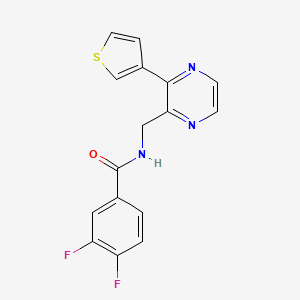
![4-(1,3-thiazol-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B2990853.png)
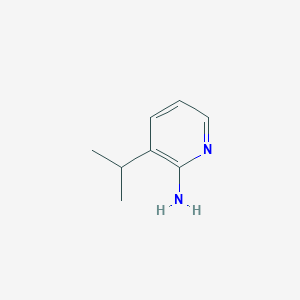
![5-Fluoro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2990855.png)
